![molecular formula C8H14N2O2 B13290329 3,8-Dioxa-1-azaspiro[4.6]undec-1-en-2-amine](/img/structure/B13290329.png)
3,8-Dioxa-1-azaspiro[4.6]undec-1-en-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dioxa-1-azaspiro[4.6]undec-1-en-2-amine is a chemical compound with the molecular formula C₈H₁₄N₂O₂. It consists of 14 hydrogen atoms, 8 carbon atoms, 2 nitrogen atoms, and 2 oxygen atoms . This compound is known for its unique spiro structure, which includes a nitrogen atom within the spiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
3,8-Dioxa-1-azaspiro[4.6]undec-1-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3,8-Dioxa-1-azaspiro[4.6]undec-1-en-2-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,8-Dioxa-1-azaspiro[4.6]undec-1-en-2-amine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are not well-characterized, but the compound’s unique structure suggests potential interactions with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
3,8-Dioxa-1-azaspiro[4.5]decane: Similar spiro structure but with a different ring size.
3,8-Dioxa-1-azaspiro[4.7]dodecane: Another spiro compound with a larger ring system.
Uniqueness
3,8-Dioxa-1-azaspiro[4.6]undec-1-en-2-amine is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms within the spiro structure. This combination of features may confer distinct chemical and biological properties compared to other spiro compounds.
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3,9-dioxa-1-azaspiro[4.6]undec-1-en-2-amine |
InChI |
InChI=1S/C8H14N2O2/c9-7-10-8(6-12-7)2-1-4-11-5-3-8/h1-6H2,(H2,9,10) |
InChI Key |
WAZVQIYKHBDUDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCOC1)COC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


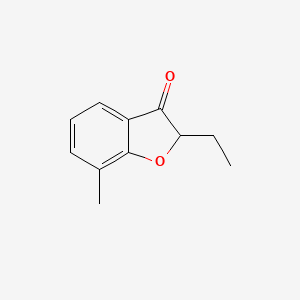

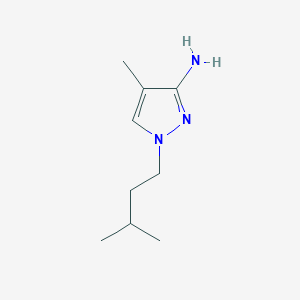
![1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol](/img/structure/B13290273.png)
![2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13290278.png)
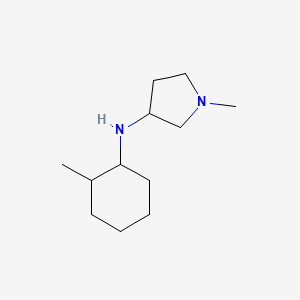
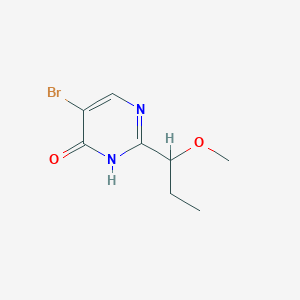
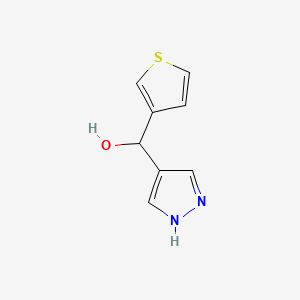
![2-(2,2-Difluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13290315.png)
![4-Methyl-2-[(2-methylcyclopentyl)amino]pentan-1-ol](/img/structure/B13290323.png)
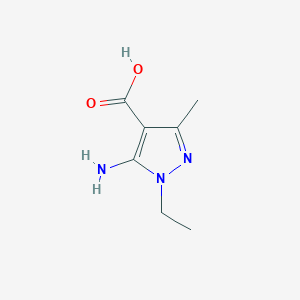
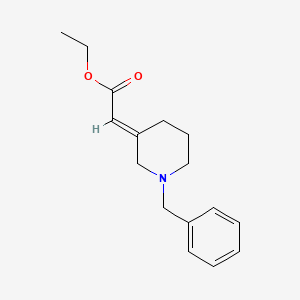
amine](/img/structure/B13290365.png)
![3-cyclobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13290368.png)
